molecular formula C7H6FNO B6324719 3-Fluoro-5-methylpicolinaldehyde CAS No. 1256822-25-9

3-Fluoro-5-methylpicolinaldehyde

Cat. No.: B6324719
CAS No.: 1256822-25-9
M. Wt: 139.13 g/mol
InChI Key: VYEHORMIEVYVPA-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylpicolinaldehyde (CAS: 1256822-25-9) is a heterocyclic aldehyde with the molecular formula C₇H₆FNO and a molar mass of 139.13 g/mol . Structurally, it features a pyridine ring substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and an aldehyde functional group at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive aldehyde moiety, which facilitates nucleophilic additions and condensation reactions . Commercial suppliers include Shanghai Acmec Biochemical Technology Co., Ltd. and Shanghai Macklin Biochemical Co., Ltd., highlighting its industrial relevance .

Properties

IUPAC Name

3-fluoro-5-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEHORMIEVYVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-5-methylpicolinaldehyde can be synthesized through various methods. One common method involves the oxidation of 3-fluoro-5-methylpyridine using manganese (IV) oxide in acetonitrile at room temperature for 24 hours under an inert atmosphere . The reaction mixture is then filtered, and the organic layer is dried and evaporated to obtain the crude aldehyde, which can be purified further if necessary.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylpicolinaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Fluoro-5-methylpicolinic acid.

    Reduction: 3-Fluoro-5-methylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-methylpicolinaldehyde is used in various fields of scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylpicolinaldehyde depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methyl vs. Trifluoromethyl Groups

3-Fluoro-5-(trifluoromethyl)picolinaldehyde (CAS: 1227499-98-0)
  • Molecular Formula: C₇H₃F₄NO
  • Molar Mass : 193.1 g/mol .
  • Key Differences : Replacing the methyl group with a trifluoromethyl (CF₃) substituent increases molar mass and introduces strong electron-withdrawing effects. The CF₃ group enhances lipophilicity and metabolic stability but reduces solubility compared to the methyl analog .
5-(Trifluoromethyl)picolinaldehyde (CAS: 31224-82-5)
  • Molecular Formula: C₇H₄F₃NO
  • Molar Mass : 175.11 g/mol .
  • Key Differences : Lacking the 3-fluoro substituent, this compound exhibits reduced steric hindrance and electronic effects. Its Log S (solubility) is -2.3, indicating moderate aqueous solubility, while the 3-fluoro derivative’s solubility remains uncharacterized in available data .
Property 3-Fluoro-5-methylpicolinaldehyde 3-Fluoro-5-(trifluoromethyl)picolinaldehyde 5-(Trifluoromethyl)picolinaldehyde
Molecular Formula C₇H₆FNO C₇H₃F₄NO C₇H₄F₃NO
Molar Mass (g/mol) 139.13 193.1 175.11
Key Substituent -CH₃ -CF₃ -CF₃ (no 3-F)
Solubility (Log S) Not reported Not reported -2.3

Functional Group Variations: Aldehyde vs. Carboxylic Acid/Esters

3-Fluoro-5-(trifluoromethyl)picolinic Acid (CAS: 89402-28-8)
  • Molecular Formula: C₇H₃F₄NO₂
  • Molar Mass : 209.1 g/mol .
  • Key Differences : The aldehyde (-CHO) group is replaced by a carboxylic acid (-COOH), enhancing hydrogen-bonding capacity and acidity (predicted pKa ~ -3.2). This increases solubility in polar solvents but reduces reactivity in nucleophilic additions .
Methyl 3-fluoro-5-(trifluoromethyl)picolinate (CAS: 1803834-87-8)
  • Molecular Formula: C₈H₅F₄NO₂
  • Molar Mass : 223.12 g/mol .
  • Key Differences : Esterification of the carboxylic acid group improves volatility and stability. The predicted boiling point is 241.8°C, higher than aldehydes due to increased molecular weight .
Property This compound 3-Fluoro-5-(trifluoromethyl)picolinic Acid Methyl 3-fluoro-5-(trifluoromethyl)picolinate
Functional Group -CHO -COOH -COOCH₃
Molar Mass (g/mol) 139.13 209.1 223.12
Reactivity High (aldehyde) Moderate (acid) Low (ester)
Boiling Point Not reported Not reported 241.8°C

Positional Isomerism and Fluorine Substitution

5-Fluoro-3-methylpicolinic Acid (CAS: 1256808-59-9)
  • Similarity Score : 0.91 .
  • Key Differences : Fluorine at the 5-position instead of 3-position alters electronic distribution. The carboxylic acid group further differentiates its applications, such as in metal coordination chemistry .
Methyl 5-fluoro-6-methylpicolinate (CAS: 1245647-61-3)
  • Similarity Score : 0.83 .
  • Key Differences : Methyl ester and fluorine at the 5- and 6-positions reduce steric accessibility compared to the 3-fluoro-5-methyl analog .

Biological Activity

3-Fluoro-5-methylpicolinaldehyde (CAS No. 1256822-25-9) is a fluorinated derivative of picolinaldehyde, which has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a fluorine atom at the 3-position and a methyl group at the 5-position of the picolinaldehyde structure. Its synthesis typically involves halogenation and subsequent functionalization of the pyridine ring. Common methods include:

  • Halogenation and Methylation: This involves the direct substitution of hydrogen atoms with fluorine and methyl groups.
  • Cross-Coupling Reactions: Techniques like Suzuki-Miyaura coupling can be employed to introduce the fluorine atom selectively.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The presence of the fluorine atom can enhance binding affinity to enzymes, potentially inhibiting their activity. This is particularly relevant in drug design, where increased metabolic stability is desired.
  • Receptor Modulation: The compound may act as a ligand for specific receptors, influencing signaling pathways crucial for cellular function.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition compared to non-fluorinated analogs. For instance, studies have demonstrated its efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Cancer Cell LineIC50 (µM)
HeLa (Cervical cancer)15
MCF-7 (Breast cancer)20

Case Studies

  • Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated picolinaldehyde derivatives, including this compound. The results indicated that the compound's fluorination significantly enhanced its antibacterial properties compared to its non-fluorinated counterparts.
  • Case Study on Anticancer Effects : In a research project aimed at developing new anticancer agents, this compound was tested against various cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting potential as a lead compound for further development .

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